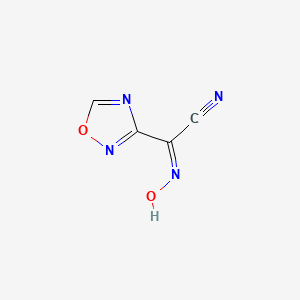![molecular formula C8H9N3OS B13099186 (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound features a methoxy group at the 7-position and a methanamine group at the 4-position of the benzo[c][1,2,5]thiadiazole ring. Benzo[c][1,2,5]thiadiazoles are known for their electron-accepting properties and are widely studied for their applications in organic electronics, photonics, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine typically involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: The core structure can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride or sulfur monochloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.
Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[c][1,2,5]thiadiazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced benzo[c][1,2,5]thiadiazole derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is studied for its electron-accepting properties, making it useful in the design of organic semiconductors and photovoltaic materials.
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in imaging cellular structures such as lipid droplets, mitochondria, and plasma membranes .
Medicine
In medicinal chemistry, derivatives of benzo[c][1,2,5]thiadiazoles are explored for their potential as therapeutic agents, particularly in cancer treatment and antimicrobial applications .
Industry
Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism by which (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine exerts its effects is primarily through its electron-accepting properties. This allows it to participate in electron transfer reactions, which are crucial in its applications as a semiconductor or a fluorescent probe. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and as a fluorescent sensor.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are also used as fluorophores and visible light organophotocatalysts.
Uniqueness
(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is unique due to the presence of both a methoxy group and a methanamine group, which can influence its electronic properties and reactivity. This makes it particularly versatile for applications in different fields, from organic electronics to medicinal chemistry.
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
(4-methoxy-2,1,3-benzothiadiazol-7-yl)methanamine |
InChI |
InChI=1S/C8H9N3OS/c1-12-6-3-2-5(4-9)7-8(6)11-13-10-7/h2-3H,4,9H2,1H3 |
Clé InChI |
WHEGWWDSZWEBQU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=NSN=C12)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



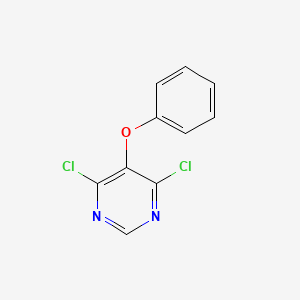
![Pyrimido[5,4-d]pyrimidin-2(1H)-one](/img/structure/B13099119.png)
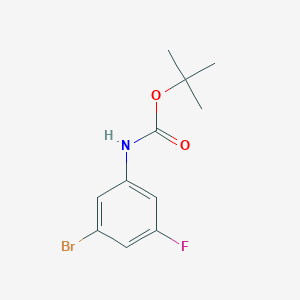



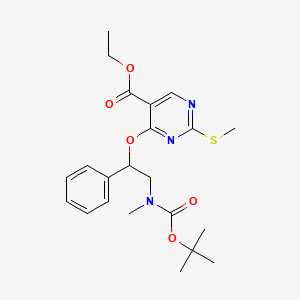
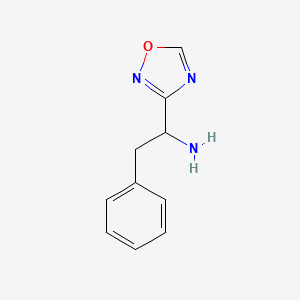
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
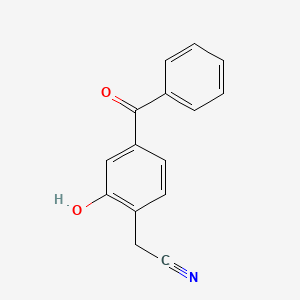

![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
